5-Chloro-3-nitro-2-phenoxy-pyridine
Description
5-Chloro-3-nitro-2-phenoxy-pyridine is a pyridine derivative with a chloro substituent at position 5, a nitro group at position 3, and a phenoxy moiety at position 2. Its molecular formula is C₁₁H₈ClN₃O₃ (molecular weight: 281.65 g/mol).
Properties
Molecular Formula |
C11H7ClN2O3 |
|---|---|
Molecular Weight |
250.64 g/mol |
IUPAC Name |
5-chloro-3-nitro-2-phenoxypyridine |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-6-10(14(15)16)11(13-7-8)17-9-4-2-1-3-5-9/h1-7H |
InChI Key |
YAYQSHVQCPAAII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and electronic effects, leading to variations in physicochemical properties and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical and Reactivity Differences
- Electron Effects: The nitro group at position 3 in the target compound and analogs (e.g., 2-Chloro-5-methyl-3-nitropyridine) deactivates the pyridine ring, reducing electrophilic substitution reactivity. In 2-Amino-3-chloro-5-nitropyridine, the amino group at position 2 donates electrons, increasing ring electron density and altering regioselectivity in further substitutions .
- Solubility and Bioavailability: The piperidinylmethoxy group in 5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine enhances water solubility via protonation of the amine, contrasting with the hydrophobic phenoxy group in the target compound . Fluorine in 5-Chloro-2-fluoro-3-methylpyridine improves membrane permeability due to its electronegativity and small size, making it suitable for blood-brain barrier penetration .
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